molecular formula C12H14ClFN2O B2772842 (S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1786749-99-2

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

Cat. No. B2772842
CAS RN: 1786749-99-2
M. Wt: 256.71
InChI Key: FVURYUNLMVVKGE-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound with the molecular formula C12H14N2O・HCl . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight is 238.72.

Scientific Research Applications

Fluorescent Dyes for Biotechnology and Material Sciences

Stable organoboron complexes, including derivatives of isoindolin-1-one, have been synthesized and evaluated for their applications as fluorescent dyes. These novel dyes demonstrate broad and intense absorption and emission bands in solution, along with high fluorescence quantum yields. Their larger Stokes shifts and higher photostability in comparison to classical BODIPYs suggest potential applications in biotechnology and material sciences, highlighting the versatility of isoindolin-1-one derivatives in developing new fluorescent probes (Gao et al., 2014).

Antiproliferative Activity in Cancer Research

Novel derivatives of isoindoline, specifically substituted 1-iminoisoindoline derivatives, have been synthesized and their structures thoroughly characterized. These compounds were evaluated for their antiproliferative activity in vitro, with some derivatives showing selective effects on specific cancer cell lines. This research underscores the potential of isoindolin-1-one derivatives in cancer therapy, providing insights into their mechanism of action and structural requirements for antiproliferative activity (Sović et al., 2011).

Neuropharmacological Applications

Research into the neuropharmacological applications of isoindolin-1-one derivatives has led to the development of novel radiopharmaceuticals for PET imaging of neurofibrillary tangles, a hallmark of Alzheimer's disease. For example, fluorine-18 labelled derivatives have been synthesized for detecting aggregated tau protein, demonstrating the potential of these compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Collier et al., 2017).

Synthetic Methodology and Chemical Reactivity

The synthesis of pyrrolidinones and isoindolinones through cobalt-catalyzed cyclization of aliphatic amides and terminal alkynes has been explored, showcasing the reactivity and synthetic utility of the isoindolin-1-one framework. This research not only advances the methodologies for constructing complex heterocyclic structures but also highlights the potential applications of these compounds in medicinal chemistry and drug design (Zhang et al., 2015).

Anticonvulsant Agents

Isoindolin-1-one derivatives have also been evaluated for their anticonvulsant properties. New derivatives were synthesized and tested in various seizure models, with some compounds showing promising anticonvulsant activity. This highlights the therapeutic potential of these compounds in the treatment of epilepsy and related neurological disorders (Ghabbour et al., 2015).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

7-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVURYUNLMVVKGE-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CC3=C(C2=O)C(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

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